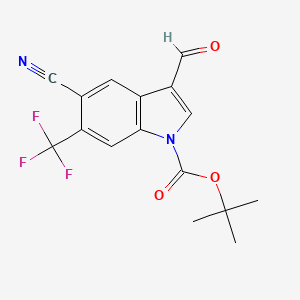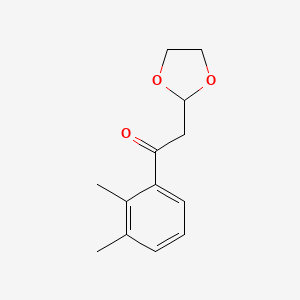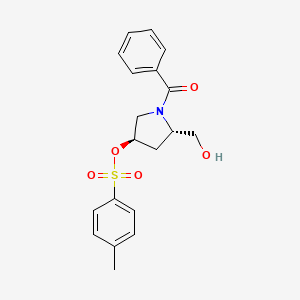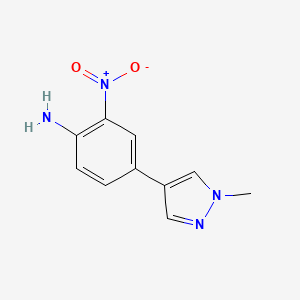
4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline
Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline , also known by its chemical formula C<sub>9</sub>H<sub>8</sub>N<sub>4</sub>O<sub>2</sub> , is a synthetic organic compound. It belongs to the class of nitroanilines , which are aromatic compounds containing both a nitro group (-NO<sub>2</sub>) and an aniline group (-NH<sub>2</sub>) attached to the benzene ring. This compound exhibits interesting properties due to its unique molecular structure.
Synthesis Analysis
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline involves several steps. One common method is the reaction between 1-methyl-1H-pyrazol-4-ylamine (a pyrazole derivative) and 2-nitrobenzaldehyde (a nitroaromatic compound). The reaction proceeds under appropriate conditions, resulting in the formation of the target compound. Researchers have explored various synthetic routes to optimize yields and purity.
Molecular Structure Analysis
The molecular structure of 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline consists of a pyrazole ring , a nitro group , and an aniline group attached to a benzene ring. The nitrogen atoms in the pyrazole ring contribute to its aromaticity, while the nitro group imparts electron-withdrawing properties. The presence of the methyl group at position 1 of the pyrazole ring enhances its stability and reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nitration , reduction , and substitution reactions. For instance:
- Nitration : The nitro group can undergo further nitration to form dinitro derivatives.
- Reduction : Reduction of the nitro group yields the corresponding amino compound.
- Substitution : The aniline group can undergo electrophilic substitution reactions.
Physical And Chemical Properties Analysis
- Physical State : 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline exists as a colorless to yellow liquid or semi-solid .
- Melting Point : The compound solidifies at a specific temperature.
- Solubility : It is soluble in organic solvents like acetone, methanol, and dichloromethane.
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to light or heat.
Scientific Research Applications
Hydrogen-Bonded Structures : The molecule exhibits a polarized structure in its nitroaniline portion, forming hydrogen-bonded chains of rings, displaying interactions like N-H...O(carbonyl) and C-H...O(nitro) in the compound methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. This observation is significant in understanding the molecular arrangement and interactions in crystallography (Portilla et al., 2007).
Intramolecular Hydrogen Bonding : Intramolecular hydrogen bonds in pyrazole derivatives have been shown to influence reductive cyclization processes, affecting the reactivity of the compounds. High-temperature requirements for these processes and the impact of these bonds on reactivity were discussed, proposing alternative synthesis methods like microwave irradiation (Szlachcic et al., 2020).
Synthesis and Characterization : The synthesis and characterization of various pyrazole derivatives, including substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones, from 2-nitroanilines, highlight the compound's role in synthesizing heterocyclic compounds. The preparation involved a stepwise approach, showcasing the compound's utility in complex synthetic procedures (Steger & Matuszczak, 2014).
Molecular Docking and Biological Evaluation : Pyrazole derivatives have been studied for their biological activity, including anticancer and antimicrobial properties. Synthesis followed by molecular docking studies helps in understanding the interaction of these compounds with biological targets, furthering the understanding of their therapeutic potential (Radhika et al., 2020).
Coordination Chemistry : The compound's derivatives have been used to synthesize coordination complexes, exploring the role of hydrogen bonding in self-assembly processes and investigating their antioxidant activities. This highlights its potential applications in designing new materials with specific properties (Chkirate et al., 2019).
Safety And Hazards
- Warning : The compound poses risks of skin and eye irritation.
- Hazard Statements : It may cause harm if ingested, inhaled, or absorbed through the skin.
- Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.
Future Directions
Researchers should explore the compound’s potential applications, such as in pharmaceuticals, materials science, or organic synthesis. Investigating its biological activity and toxicity profiles will guide its safe and effective utilization.
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZWCHKOFFIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

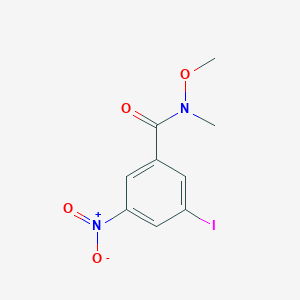
![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)
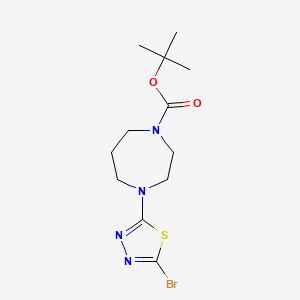
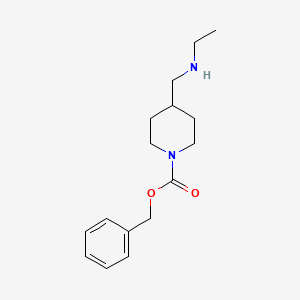
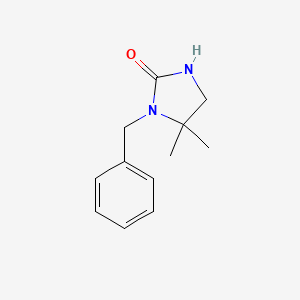
![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)
![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)
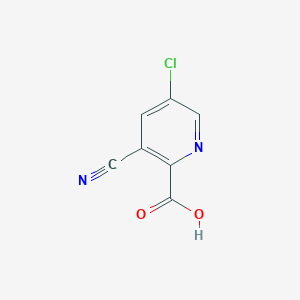
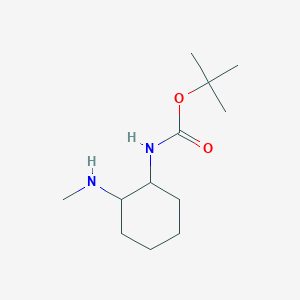

![1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1400207.png)
